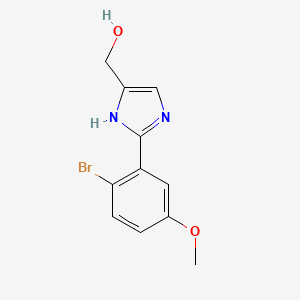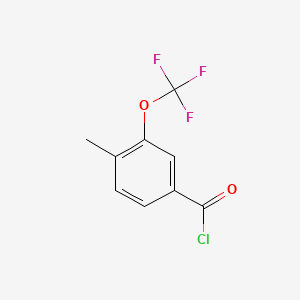
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine and a methoxy group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Imidazole Formation: The brominated intermediate is then subjected to cyclization with appropriate reagents to form the imidazole ring.
Methanol Substitution: Finally, the imidazole derivative is reacted with formaldehyde and a reducing agent to introduce the methanol group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-(2-Bromo-5-methoxyphenyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)imidazole-5-methanol.
Substitution: 2-(2-Amino-5-methoxyphenyl)imidazole-5-methanol.
科学研究应用
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(2-Chloro-5-methoxyphenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromo-5-hydroxyphenyl)imidazole-5-methanol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-Bromo-5-methoxyphenyl)imidazole-4-methanol: Similar structure but with the methanol group at the 4-position instead of the 5-position.
Uniqueness
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol is unique due to the specific positioning of the bromine, methoxy, and methanol groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H11BrN2O2 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
[2-(2-bromo-5-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-8-2-3-10(12)9(4-8)11-13-5-7(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI 键 |
SAFRIIFNACAXPI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Br)C2=NC=C(N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)

![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)

![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)



![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)




